

# Comprehensive Technical Guide: Solubility Properties of Palmatine Iodide for Pharmaceutical Development

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## Compound Focus: Palmatine iodide

CAS No.: 4880-79-9

Cat. No.: S612881

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## Introduction and Chemical Identification

Palmatine is a **protoberberine alkaloid** naturally occurring in several medicinal plants including *Coptis chinensis*, *Phellodendron amurense*, and *Tinospora cordifolia*. While this guide focuses specifically on the iodide salt form, it is important to note that most commercial and research references typically involve palmatine chloride or hydroxide forms. The **fundamental alkaloid structure** consists of an isoquinoline backbone with four methoxy substitutions at positions 2, 3, 9, and 10, which contributes to its physicochemical properties and biological activity. The compound exhibits a **quinolizinium structure** with a permanent positive charge on the nitrogen atom, making it inherently hydrophilic yet possessing some lipophilic character due to its aromatic ring system and methoxy substituents.

The molecular formula for the palmatine cation is  $C_{21}H_{21}NO_4^+$ , with a molecular weight of  $351.401 \text{ g}\cdot\text{mol}^{-1}$  for the base ion [1]. For the hydroxide form, the molecular weight is  $369.41102 \text{ g}\cdot\text{mol}^{-1}$  [2]. Although specific data for **palmatine iodide** is limited in the available literature, understanding the properties of related salts provides valuable insights for researchers working with the iodide derivative in pharmaceutical applications.

## Solubility Profile and Physicochemical Properties

### Quantitative Solubility Data

Table 1: Solubility Profile of Palmatine Hydroxide in Various Solvents

Solvent System	Solubility (mg/mL)	Solubility (mM)	Temperature Conditions
DMSO	15.62	42.28	Room temperature
Water	Limited solubility	Not specified	Room temperature

The solubility characteristics of palmatine salts are crucial for formulation development. Based on available data for palmatine hydroxide, the compound demonstrates **moderate solubility** in DMSO (~15.62 mg/mL or 42.28 mM), suggesting its utility as a suitable solvent for stock solution preparation [2]. However, the compound exhibits **limited aqueous solubility**, presenting challenges for biological testing and therapeutic applications. This limited solubility profile is likely attributed to the **planar polycyclic structure** and the **positive charge distribution** across the quinolizinium system, which affects its solvation in polar solvents.

Table 2: Formulation Strategies for Palmatine Salts in Preclinical Studies

Formulation Type	Composition (Ratio)	Administration Route	Notes
Injection Formulation 1	DMSO:Tween 80:Saline = 10:5:85	IP/IV/IM/SC	Good solubility, suitable for various injection routes
Injection Formulation 2	DMSO:PEG300:Tween 80:Saline = 10:40:5:45	IP/IV/IM/SC	Enhanced solubility with PEG300
Injection Formulation 3	DMSO:Corn oil = 10:90	Oral or injection	Lipophilic formulation
Injection Formulation 4	DMSO:20% SBE- $\beta$ -CD in saline = 10:90	Injection	Cyclodextrin-based solubility enhancement

Formulation Type	Composition (Ratio)	Administration Route	Notes
Injection Formulation 5	2-Hydroxypropyl- $\beta$ -cyclodextrin:Saline = 50:50	Injection	Aqueous-based cyclodextrin formulation

## Structural Considerations for Solubility

The solubility characteristics of **palmatine iodide** are influenced by several structural factors. The **permanent positive charge** on the quaternary nitrogen creates strong electrostatic interactions that can enhance solubility in polar solvents but may limit dissolution in non-polar environments. The **tetramethoxy substitution pattern** contributes to both electron-donating effects and molecular bulk, influencing crystal packing efficiency and dissolution thermodynamics. The **planar conformation** of the isoquinoline backbone facilitates  $\pi$ - $\pi$  stacking interactions that can negatively impact solubility, while the methoxy groups provide some steric hindrance that may partially counteract this effect. These structural attributes collectively determine the solvation behavior and formulation requirements for **palmatine iodide** in research applications.

## Formulation Strategies and Experimental Protocols

### Solubility Enhancement Techniques

Various formulation approaches have been developed to address the solubility limitations of palmatine compounds. **Cyclodextrin complexation** represents one of the most effective strategies, with 20% SBE- $\beta$ -CD in saline demonstrating particular utility for creating stable aqueous solutions [2]. The protocol for this formulation involves dissolving 2g of SBE- $\beta$ -CD in 10mL saline to create a clear solution, which is then combined with DMSO stock solutions at a 9:1 ratio (900 $\mu$ L cyclodextrin solution to 100 $\mu$ L DMSO stock). This approach leverages the **host-guest complexation** capability of cyclodextrins, where the hydrophobic cavity accommodates the aromatic portions of palmatine while the hydrophilic exterior maintains solubility in aqueous environments.

**Microemulsion technology** provides another valuable approach, with multiple formulations documented for preclinical studies. A particularly effective emulsion consists of DMSO:PEG300:Tween 80:Saline at 10:40:5:45 ratio [2]. The preparation method involves sequential addition: 100 $\mu$ L DMSO stock solution is combined with 400 $\mu$ L PEG300, followed by 50 $\mu$ L Tween 80, and finally 450 $\mu$ L saline, with thorough mixing at each stage. This combination of **hydrophilic-lipophilic balance (HLB)** optimizes solvation for different molecular regions of palmatine, with PEG300 providing hydrogen bonding capacity, Tween 80 acting as a surfactant to reduce interfacial tension, and saline maintaining physiological compatibility.

## Preparation of Stock Solutions for Bioassays

For in vitro cellular assays, palmatine stock solutions are typically prepared in anhydrous DMSO at concentrations of 25-50 mg/mL [2]. These stocks must be protected from light and moisture, with recommended storage at -20°C for long-term stability. When preparing working solutions for cell-based assays, it is critical to maintain final DMSO concentrations below 0.1% to avoid cellular toxicity. For animal administration, the injection formulations described in Table 2 should be prepared fresh and used promptly to ensure stability and reproducibility. The transition from DMSO stock solutions to biologically compatible formulations requires careful consideration of **dilution factors**, **solvent mixing order**, and **solution stability** to prevent precipitation during formulation.

## Pharmacological Context and Experimental Evidence

### Bioactivity Profile and Research Applications

Table 3: Experimentally Determined Biological Activities of Palmatine

Activity Type	Experimental Model	Concentration/Dose	Key Results
Anticancer	HCT-116 colon cancer cells	88-704 $\mu$ M; 24-72 hours	Dose-dependent decrease in cell viability; G2/M phase arrest
Antiviral	West Nile Virus protease inhibition	IC50 = 96 $\mu$ M	Noncompetitive inhibition mechanism

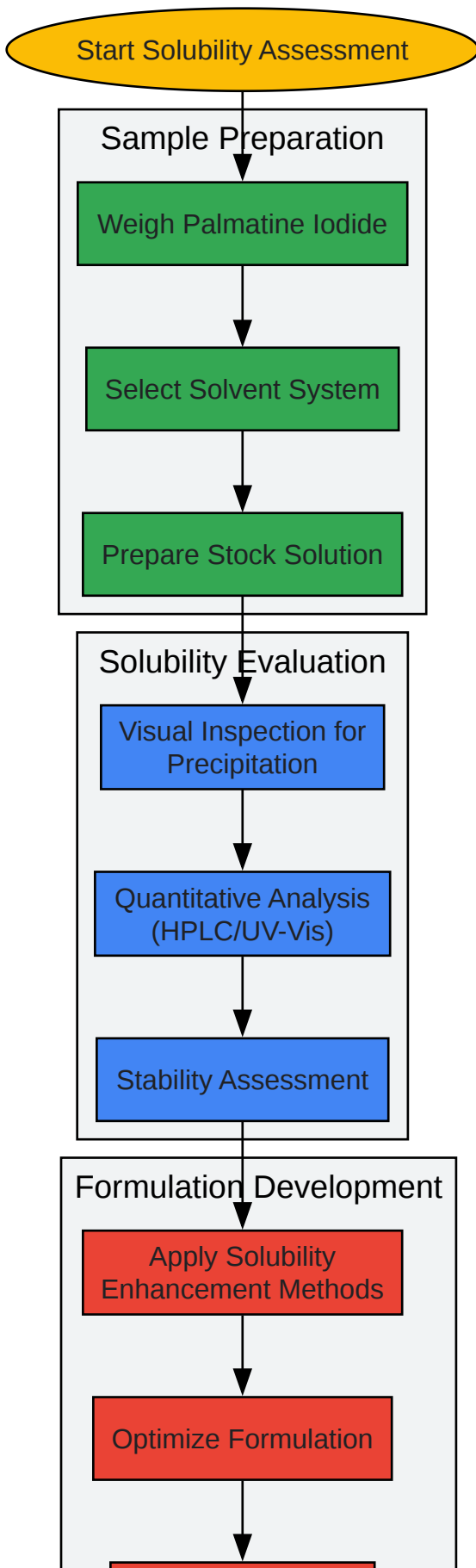
Activity Type	Experimental Model	Concentration/Dose	Key Results
Anti-inflammatory	DSS-induced colitis mouse model	50-100 mg/kg; oral; 7 days	Reduced inflammatory cell infiltration; improved colitis
Neuroprotective	Memory impairment models	0-1 mg/kg; i.p.; 10 days	Memory-improving effects demonstrated

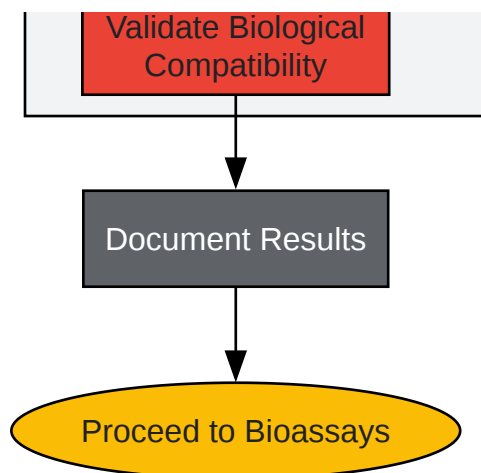
Palmatine exhibits a **broad pharmacological profile** encompassing anticancer, antiviral, anti-inflammatory, and neuroprotective activities [2] [1]. The compound functions as an **irreversible IDO-1 inhibitor** with IC50 values of 3  $\mu\text{M}$  and 157  $\mu\text{M}$  for HEK 293-hIDO-1 and rhIDO-1, respectively [2]. This enzymatic inhibition potential, combined with its activity against viral proteases, positions palmatine as a promising scaffold for drug development against multiple therapeutic targets. The **dose-dependent responses** observed across various experimental models highlight the importance of achieving adequate soluble concentrations for efficacy assessment.

In cancer models, palmatine demonstrates significant growth inhibitory effects on multiple human cancer cell lines, including HCT-116, SW480, HT-29, HepG2, and MCF-7 [2] [1]. The mechanism involves **induction of apoptosis** through mitochondrial-related pathways, decreased AURKA protein levels, cell cycle arrest at G2/M phase, and modulation of apoptotic markers including P53/P73, Caspase-3, and Caspase-9 [2]. These multi-faceted anticancer effects necessitate careful consideration of solubility and bioavailability in experimental design to ensure accurate assessment of potency and mechanism.

## Experimental Visualization and Workflow

### Solubility Assessment Protocol Visualization

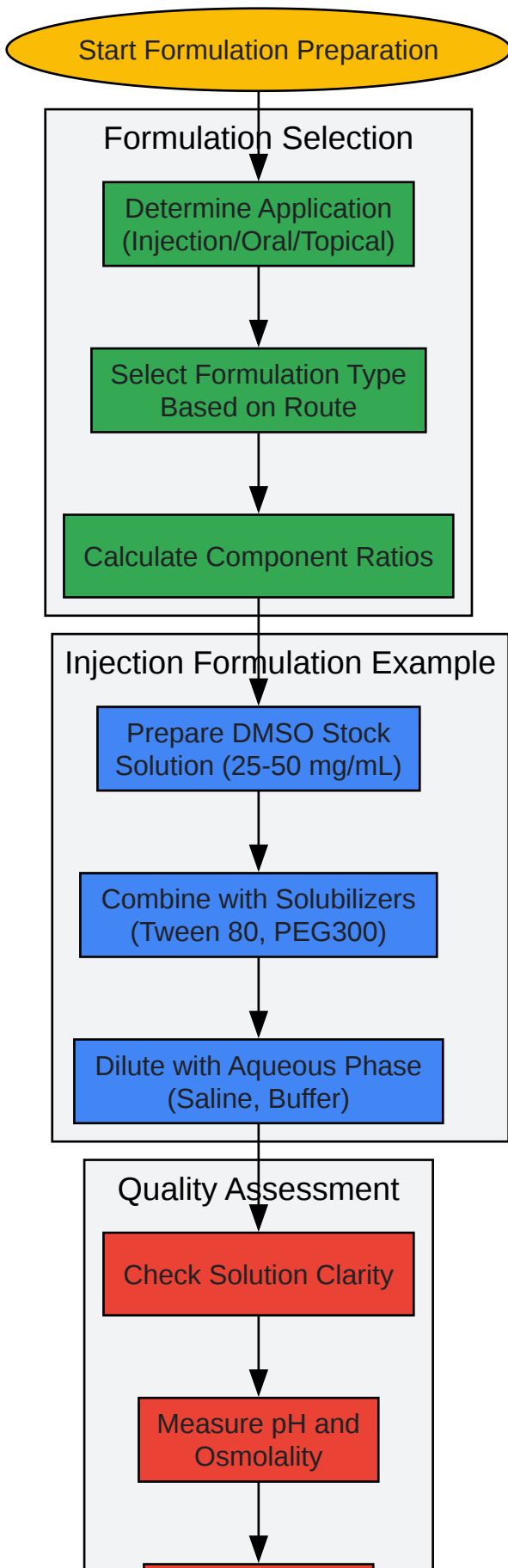


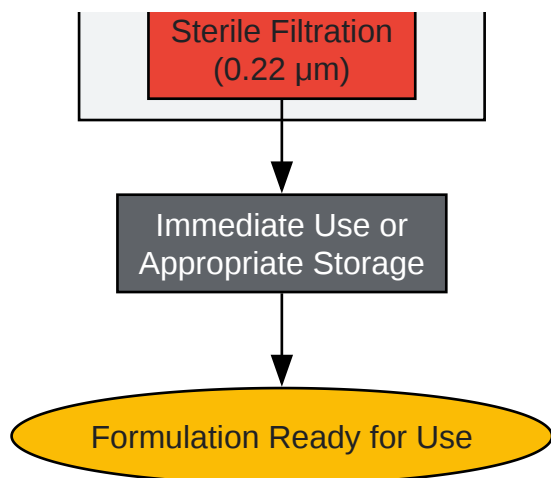


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*Workflow for comprehensive solubility assessment of **palmatine iodide** in pharmaceutical development.*

## Formulation Preparation Workflow





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Systematic approach for preparing **palmatine iodide** formulations with optimized solubility characteristics.

## Research Implications and Concluding Remarks

The solubility profiling of **palmatine iodide** reveals several important considerations for pharmaceutical development. The **limited aqueous solubility** of this compound necessitates specialized formulation approaches to enable reliable biological testing and potential therapeutic applications. The comprehensive data presented in this guide provides researchers with validated protocols for overcoming these challenges while maintaining biological relevance. Understanding the **structure-solubility relationships** of palmatine derivatives informs both immediate experimental design and long-term drug development strategies.

Future research directions should include more extensive characterization of the iodide salt specifically, development of advanced delivery systems such as **nanoparticle formulations** and **lipid-based carriers**, and investigation of **prodrug approaches** to enhance aqueous solubility. Additionally, comprehensive **toxicological profiling** is essential, as existing research indicates that palmatine has complex effects on liver metabolism and demonstrates significant DNA toxicity at higher concentrations [1]. These advancements will help realize the full therapeutic potential of **palmatine iodide** while addressing its inherent physicochemical challenges.

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## References

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2. hydroxide I CAS#: 131-04-4 I indoleamine 2,3-dioxygenase... Palmatine [invivochem.com]

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